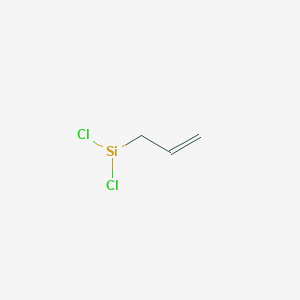

Allyldichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C3H5Cl2Si/c1-2-3-6(4)5/h2H,1,3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVFSDBAXDCTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960051 | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-28-8 | |

| Record name | Allyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Allyltrichlorosilane

Introduction: The Versatility and Challenges of a Key Organosilicon Reagent

Allyltrichlorosilane (CH₂=CHCH₂SiCl₃) is a bifunctional organosilicon compound that serves as a critical building block in a wide array of chemical syntheses.[1] Its utility stems from the presence of two reactive centers: a terminal allyl group and a trichlorosilyl group.[1] This dual reactivity allows for its participation in diverse chemical transformations, including hydrosilylation, cross-coupling reactions, and the synthesis of silicones, resins, and coatings. For researchers and professionals in drug development and materials science, a thorough understanding of its physical properties is not merely academic; it is fundamental to its safe handling, purification, and effective use in synthetic protocols. This guide provides a detailed examination of the boiling point and density of allyltrichlorosilane, contextualized with practical insights into their experimental determination and significance.

Core Physical Properties of Allyltrichlorosilane

The precise physical constants of allyltrichlorosilane are critical for process design, particularly for purification and reaction setup. The following table summarizes these key properties as reported in the scientific literature.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 117.5 °C | at 760 mmHg | [1][2] |

| 116 °C | at 750 mmHg | ||

| Density | 1.2011 g/cm³ | at 20 °C | [2] |

| 1.211 g/mL | at 25 °C | ||

| 1.217 g/mL | at 27 °C | [2] |

It is crucial to note the dependence of boiling point on atmospheric pressure and density on temperature. The slight variations in reported values are likely attributable to minor differences in experimental conditions and sample purity.

Experimental Determination and Practical Implications

Boiling Point: More Than Just a Number

The boiling point is a foundational property for the purification of liquid reagents. For allyltrichlorosilane, fractional distillation is the method of choice for removing impurities.

Causality in Experimental Choices: The boiling point of allyltrichlorosilane at 117.5 °C under atmospheric pressure dictates the operational parameters for its distillation.[1][2] However, a critical consideration is the compound's reactivity. Allyltrichlorosilane reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[3][4] This hydrolysis reaction not only degrades the compound but also poses a significant safety hazard.

Therefore, distillation must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. The choice of distillation pressure (atmospheric or reduced) also has implications. While vacuum distillation would lower the required temperature, potentially preventing thermal degradation, it adds complexity to the setup. For a compound with a boiling point just over 100 °C, atmospheric pressure distillation is often feasible with careful control of the heating mantle to avoid overheating and potential polymerization.[2]

Density: A Measure of Purity and a Tool for Calculation

The density of allyltrichlorosilane, approximately 1.21 g/mL at ambient temperature, is a useful parameter for quickly assessing purity and for converting between mass and volume.

Self-Validating Protocols: A precise density measurement can serve as a quality control check. A significant deviation from the literature value may indicate the presence of impurities or degradation products. The standard method for determining the density of a liquid is by using a pycnometer or a digital density meter. The temperature must be precisely controlled and recorded, as density is temperature-dependent. For a high-purity sample, the measured density should be highly reproducible.

Experimental Protocol: Purification of Allyltrichlorosilane by Fractional Distillation

This protocol describes a standard laboratory procedure for the purification of allyltrichlorosilane. It is designed as a self-validating system where careful execution ensures the purity of the final product.

Safety Precautions: Allyltrichlorosilane is flammable, corrosive, and reacts violently with water.[3][5][6] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All glassware must be thoroughly dried before use.

Materials and Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle with stirrer

-

Inert gas source (Nitrogen or Argon) with bubbler

-

Schlenk line or similar apparatus for inert atmosphere

-

Dry boiling chips or magnetic stir bar

-

Commercial grade allyltrichlorosilane

Step-by-Step Methodology:

-

System Preparation: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly sealed. The entire system must be flame-dried under vacuum or oven-dried to remove any traces of water.

-

Inert Atmosphere: Place the system under a positive pressure of dry nitrogen or argon. A gentle flow of inert gas should be maintained throughout the procedure.

-

Charging the Flask: Add the commercial-grade allyltrichlorosilane to the round-bottom flask along with a dry magnetic stir bar or boiling chips.

-

Distillation:

-

Begin gentle heating and stirring.

-

Monitor the temperature at the distillation head. The initial fraction may contain lower-boiling impurities and should be discarded.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure allyltrichlorosilane (approximately 116-118 °C at atmospheric pressure).[2]

-

-

Completion and Storage: Once the majority of the product has been collected and the temperature begins to rise or fall, discontinue heating. Allow the system to cool to room temperature under the inert atmosphere. The purified allyltrichlorosilane should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Visualizing the Workflow: Fractional Distillation Setup

The following diagram illustrates the experimental setup for the purification of allyltrichlorosilane.

Caption: Workflow for the purification of allyltrichlorosilane.

Conclusion

A comprehensive understanding of the physical properties of allyltrichlorosilane, namely its boiling point and density, is indispensable for its effective and safe utilization in research and development. These properties are not static values but are influenced by experimental conditions. The protocols for handling and purifying this versatile reagent must be designed with its chemical reactivity, particularly its sensitivity to moisture, in mind. By integrating this knowledge into experimental practice, scientists can ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

-

Gelest, Inc. ALLYLTRIMETHOXYSILANE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23953, Silane. Retrieved from [Link].

-

Proprep. What is the boiling point of SiH4 (silane), and how is it determined?. Retrieved from [Link].

-

Wikipedia. (2023, October 29). Allyltrichlorosilane. In Wikipedia. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7850, Allyl chloride. Retrieved from [Link].

-

Gelest, Inc. ALLYLTRIETHOXYSILANE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7867, Trichloro-2-propen-1-ylsilane. Retrieved from [Link].

-

ResearchGate. Boiling points at 1 atm of various silane isomers. Retrieved from [Link].

-

Gelest, Inc. (2015). ALLYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link].

-

ACS Publications. Quantification of Silane Molecules on Oxidized Silicon. Retrieved from [Link].

-

Organic Chemistry Portal. Allylsilane synthesis. Retrieved from [Link].

-

ACS Publications. Temperature-Assisted Gas-phase Silanization Using Different Silanes for Actomyosin-Based Nanodevices. Retrieved from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyltrichlorosilane, 95%. Retrieved from [Link].

-

NIST. Precision Density Measurement of Silicon. Retrieved from [Link].

-

Wikipedia. (2024, January 29). Silicon. In Wikipedia. Retrieved from [Link].

-

National Center for Biotechnology Information. Precision Density Measurement of Silicon. Retrieved from [Link].

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Trichlorosilane. Retrieved from [Link].

-

ResearchGate. Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label. Retrieved from [Link].

-

NIST. A Survey of the Preparation, Purity, and Availability of Silanes. Retrieved from [Link].

Sources

A Comprehensive Technical Guide to Allyltrichlorosilane: Synthesis, Reactivity, and Applications

A Note on Nomenclature: This guide focuses on Allyltrichlorosilane (CAS Number: 107-37-9) . While the related compound, Allyldichlorosilane, is mentioned in scientific literature, particularly as a component in the direct synthesis of allylchlorosilanes, comprehensive technical data for it is less prevalent.[1] Allyltrichlorosilane is the more commercially significant and extensively documented of the two, making it the subject of this in-depth review.

Allyltrichlorosilane is a versatile bifunctional organosilicon compound featuring both a reactive allyl group and a trichlorosilyl group. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of organosilicon compounds and functionalized organic molecules.[2][3] Its applications span from polymer chemistry to fine chemical synthesis, including precursors for materials in the electronics, automotive, and construction industries.[4]

Chemical Identification and Nomenclature

Proper identification is crucial for ensuring safety and reproducibility in research and manufacturing. The following table summarizes the key identifiers for Allyltrichlorosilane.

| Identifier | Value | Source(s) |

| CAS Number | 107-37-9 | [2][5] |

| Preferred IUPAC Name | Trichloro(prop-2-en-1-yl)silane | [2] |

| Synonyms | Allyltrichlorosilane, Trichloro(2-propenyl)silane, Propen-3-yltrichlorosilane | |

| Molecular Formula | C₃H₅Cl₃Si | [2][5] |

| InChI Key | HKFSBKQQYCMCKO-UHFFFAOYSA-N | |

| SMILES | C=CC(Cl)Cl | [2] |

| EC Number | 203-485-9 | [2][6] |

| UN Number | 1724 | [2] |

Physicochemical Properties

Allyltrichlorosilane is a colorless to pale yellow liquid with a pungent odor.[7] It is a highly reactive compound, particularly with water and other protic solvents.

| Property | Value | Source(s) |

| Molar Mass | 175.52 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Density | 1.211 g/mL at 25 °C | |

| Boiling Point | 116-117.5 °C | [2] |

| Melting Point | -35 °C | [2] |

| Flash Point | 35 °C (95 °F) | [2][7] |

| Refractive Index (n20/D) | 1.443 | |

| Vapor Pressure | 10 mmHg at 16.1 °C |

Synthesis of Allyltrichlorosilane

The primary industrial method for producing Allyltrichlorosilane is the "Direct Process," which involves the reaction of allyl chloride with a copper-silicon alloy.[2] This process is a cornerstone of organosilicon chemistry.

Caption: Industrial synthesis of Allyltrichlorosilane via the Direct Process.

Experimental Protocol: Direct Synthesis of Allylchlorosilanes

The following is a generalized laboratory procedure for the direct synthesis of allylchlorosilanes, which typically yields a mixture of products including allyltrichlorosilane, this compound, and dithis compound.[1]

-

Reactor Preparation: A stirred-bed reactor is charged with a contact mass of elemental silicon and a copper catalyst.

-

Reaction Initiation: The reactor is heated to a controlled temperature, typically between 260-300 °C.

-

Reactant Introduction: Allyl chloride is introduced into the reactor. To influence the product distribution and suppress the formation of byproducts, hydrogen chloride gas may be co-fed with the allyl chloride.[1]

-

Reaction: The reaction is allowed to proceed for a set duration, for example, 100 minutes.

-

Product Collection and Analysis: The products are collected, and the composition is analyzed, typically by gas chromatography, to determine the relative amounts of allyltrichlorosilane, this compound, and other silanes.

Reactivity and Key Chemical Transformations

The synthetic utility of Allyltrichlorosilane stems from the distinct reactivity of its two functional groups: the allyl group and the trichlorosilyl group. The Si-Cl bonds are highly susceptible to nucleophilic attack, while the C=C bond of the allyl group can undergo a variety of addition reactions.

Caption: Key reaction pathways of Allyltrichlorosilane.

-

Hydrolysis and Alcoholysis: The trichlorosilyl group readily reacts with water to form siloxanes and with alcohols to yield trialkoxyallylsilanes.[2] These reactions are driven by the formation of stable Si-O bonds and release hydrogen chloride as a byproduct.

-

Hydrosilylation: The allyl group can undergo hydrosilylation, which is the addition of a hydrosilane across the double bond.[3] This reaction is a powerful tool for creating more complex organosilicon compounds and is often catalyzed by transition metals.[8][9]

-

Allylation of Carbonyls: In the presence of a suitable solvent or catalyst, Allyltrichlorosilane can act as an allylating agent for aldehydes and ketones, forming homoallylic alcohols.[5] This carbon-carbon bond-forming reaction is of significant interest in organic synthesis.

Applications in Research and Industry

Allyltrichlorosilane is a key building block for a wide range of materials and chemical entities.[3][10]

-

Polymer and Materials Science: It serves as a crucial intermediate in the synthesis of silicone polymers, resins, coatings, and adhesives.[4] The incorporation of the allyl functionality allows for subsequent cross-linking or functionalization, enhancing properties such as thermal stability, water repellency, and mechanical strength.[4]

-

Surface Modification: Allyltrichlorosilane is used to modify the surfaces of materials like glass and metals to improve adhesion.[4]

-

Organic Synthesis: In organic synthesis, it is a valuable reagent for the allylation of various substrates.[3] The resulting homoallylic alcohols are important intermediates in the synthesis of more complex molecules.

-

Precursor to Silane Coupling Agents: Through hydrosilylation and subsequent alcoholysis, Allyltrichlorosilane can be converted into various silane coupling agents. These agents are critical for bonding organic polymers to inorganic materials, finding use in composites, paints, and adhesives.[8][9]

Relevance to Drug Development

While not a drug itself, Allyltrichlorosilane's reactivity makes it a useful tool in the synthesis of complex organic molecules that may serve as pharmaceutical intermediates.

-

Introduction of the Allyl Motif: The allyl group is a structural motif found in some bioactive molecules.[7] Reagents like Allyltrichlorosilane provide a means to introduce this functional group during synthetic campaigns.

-

Chlorinated Intermediates: As a chlorinated compound, Allyltrichlorosilane is part of a broad class of chemicals used extensively in the pharmaceutical industry. Chlorine atoms can significantly alter the physicochemical properties of a molecule, impacting its stability, lipophilicity, and binding affinity to biological targets.[11]

Safety and Handling

Allyltrichlorosilane is a hazardous chemical that must be handled with appropriate precautions. It is highly flammable and corrosive.[12]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. All equipment must be grounded to prevent static discharge. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[12]

-

Incompatibilities: Allyltrichlorosilane reacts violently with water, steam, and moist air, producing toxic and corrosive hydrogen chloride gas. It is also incompatible with strong oxidizing agents and bases.

First Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[12]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[12]

References

-

Allyltrichlorosilane. In: Wikipedia. [Link]

-

Problems and solutions involved in direct synthesis of allylchlorosilanes. ACS Publications. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. PMC, NIH. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

-

Hazardous Substance Fact Sheet for Allyl Trichlorosilane. New Jersey Department of Health. [Link]

-

Trichloro-2-propen-1-ylsilane. PubChem, NIH. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, NIH. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC, PubMed Central. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. PMC, PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Allyltrichlorosilane, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Allyltriethoxysilane 97 2550-04-1 [sigmaaldrich.com]

- 3. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyltrichlorosilane | CAS 107-37-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Allyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 6. Allyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 7. Trichloro-2-propen-1-ylsilane | C3H5Cl3Si | CID 7867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]

- 9. EP0812849A2 - Process for preparing allylic silane compounds - Google Patents [patents.google.com]

- 10. ALLYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 11. Process and plant for the purification of trichlorosilane and silicon tetrachloride - Patent WO-2006054325-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Method of producing 2-(chloromethyl) allyl-substituted silanes - Patent US-3696138-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of Allyldichlorosilane

This guide serves as a definitive technical reference for the spectroscopic characterization of Allyldichlorosilane (CAS 1458-03-3) . It is designed for researchers requiring precise structural validation of this organosilicon intermediate, particularly in the context of hydrosilylation and surface modification workflows.

Compound Identity & Significance

This compound is a bifunctional organosilane featuring a reactive silicon-hydride (Si–H) bond, two hydrolyzable chlorine atoms, and an unsaturated allyl group. Its dual reactivity makes it a critical "linker" molecule in the synthesis of silanediol isosteres and functionalized silicone networks.

-

IUPAC Name: Allyl(dichloro)silane

-

CAS Number: 1458-03-3

-

Molecular Formula:

-

Molecular Weight: 141.07 g/mol

-

Physical State: Colorless, fuming liquid (bp: 119 °C)

-

Reactivity Profile: Moisture-sensitive (evolves HCl); Pyrophoric potential.

Structural Analysis & Spectroscopic Logic

The spectroscopic signature of this compound is defined by the electronic competition between the electron-withdrawing chlorine atoms and the electron-rich allyl

-

The Si–H Probe: The silicon atom is electron-deficient due to the two chlorine substituents. This deshields the Si–H proton in NMR and stiffens the Si–H bond force constant in IR.

-

The Allyl Handle: The allyl group (

) exhibits a characteristic AMX spin system in

Visualization: Molecular Connectivity & NMR Environments

The following diagram maps the specific NMR environments discussed in Section 3.

Figure 1: Molecular connectivity highlighting the diagnostic Si-H and Allyl environments.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is the primary method for assessing the integrity of the Si–H bond and detecting hydrolysis (presence of Si–OH).

Experimental Note: Data should be acquired using a liquid cell with KBr or NaCl windows (moisture-free). Do not use aqueous solvents.

| Functional Group | Wavenumber ( | Intensity | Assignment & Diagnostic Value |

| Si–H Stretch | 2150 – 2220 | Strong (Sharp) | Primary Diagnostic. Absence indicates oxidation/hydrolysis. Frequency is higher than alkylsilanes due to Cl electronegativity. |

| C=C Stretch | 1630 – 1640 | Medium | Characteristic of the allyl vinyl group. |

| =C–H Stretch | 3080 – 3010 | Weak | Unsaturated C–H stretching (Allyl). |

| Si–C Stretch | ~1250 | Medium | Silicon-Carbon bond vibration. |

| Si–Cl Stretch | 450 – 600 | Strong (Broad) | Fingerprint region; confirms presence of chlorosilane functionality. |

| Si–O–Si | 1050 – 1100 | (Should be Absent) | Impurity Flag. Appearance indicates hydrolysis/condensation (siloxane formation). |

Nuclear Magnetic Resonance (NMR)

NMR analysis requires strictly anhydrous solvents (CDCl₃ or C₆D₆) stored over 4Å molecular sieves.

A. Proton NMR (

)

The spectrum is dominated by the allyl pattern and the distinct Si–H signal.

| Environment | Shift ( | Multiplicity | Coupling ( | Notes |

| Si–H | 5.40 – 6.00 | Triplet (t) | Critical Feature. Shows large satellites ( | |

| =CH– (Internal) | 5.70 – 6.00 | Multiplet (m) | Complex | Overlap with Si–H is possible; check integration (1H vs 1H). |

| =CH₂ (Terminal) | 4.90 – 5.30 | Multiplet | Complex | Distinctive terminal alkene pattern. |

| –CH₂– (Allylic) | 2.00 – 2.40 | Doublet/Multiplet | Upfield shift due to Si attachment relative to purely organic allyl. |

Expert Insight on Si–H Satellites:

The Si–H signal will exhibit "satellite" peaks symmetrically spaced around the main triplet. These arise from coupling to the

B. Carbon-13 NMR (

)

| Carbon | Shift ( | Assignment |

| =CH– | 128 – 132 | Internal vinyl carbon. |

| =CH₂ | 115 – 120 | Terminal vinyl carbon. |

| Si–CH₂ | 22 – 28 | Allylic carbon directly bonded to Si. |

C. Silicon-29 NMR (

)

Acquisition requires a relaxation delay (

-

Chemical Shift: -5 to +5 ppm (relative to TMS).

-

Note: This falls between Trichlorosilane (-10 ppm) and Methyldichlorosilane (+11 ppm).

-

-

Coupling Pattern (Uncoupled): Doublet (d) due to direct Si–H coupling.

-

Coupling Constant:

Hz.

Experimental Workflow: Purity Verification

This workflow ensures the material is suitable for sensitive catalytic steps (e.g., Pt-catalyzed hydrosilylation).

Figure 2: Decision tree for spectroscopic validation of this compound purity.

References

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link] (Accessed via search).

- Pavia, D. L., et al.Introduction to Spectroscopy. Cengage Learning. (Standard reference for general Allyl/Vinyl coupling constants).

-

Hebrew University of Jerusalem. 29Si NMR Spectroscopy: Principles and Chemical Shifts. Available at: [Link][1][2][3]

-

PubChem. this compound Compound Summary (CAS 1458-03-3). National Library of Medicine. Available at: [Link]

-

Arkles, B. Silicon Compounds: Silanes & Silicones. Gelest Catalog/Handbook. (Authoritative source for physical properties and silane reactivity).[4][5]

Sources

Theoretical & Mechanistic Analysis of Allyldichlorosilane (ADCS) Reaction Pathways

Content Type: Technical Whitepaper

Audience: Computational Chemists, Process Engineers, and Drug Development Scientists

Subject: Mechanistic modeling of

Executive Summary

Allyldichlorosilane (ADCS) represents a unique bifunctional organosilicon intermediate bridging the gap between bulk commodity silanes and precision pharmaceutical synthons.[1] Its reactivity is governed by two competing electronic features: the hydridic Si-H bond (susceptible to oxidative addition) and the allylic

This guide provides a rigorous theoretical framework for modeling ADCS behavior.[1] We analyze the two dominant reaction manifolds: unimolecular thermal decomposition (relevant to CVD and stability) and catalytic hydrosilylation (relevant to synthesis).[1]

Molecular Architecture & Reactivity Profile[1]

To accurately model ADCS, one must first define its ground-state electronic properties.[1] Unlike allyltrichlorosilane, ADCS possesses a Si-H bond, which significantly lowers the activation barrier for silylene formation and introduces distinct radical propagation pathways.[1]

Electronic Descriptors

-

Si-H Bond: The Si-H bond in ADCS is polarized (

), serving as the primary site for oxidative addition in catalytic cycles.[1] -

Allyl-Silicon Hyperconjugation: The

bond aligns with the

| Parameter | Value (Approx. B3LYP/6-311G**) | Implication |

| Si-C Bond Dissociation Energy (BDE) | ~72-76 kcal/mol | Primary failure point in high-T pyrolysis.[1] |

| Si-H Bond Dissociation Energy | ~91 kcal/mol | Reactive site for radical abstraction or catalysis.[1] |

| Dipole Moment | ~1.8 D | Influences solvent effects in liquid-phase synthesis.[1] |

The Pyrolytic Decomposition Pathway (CVD & Stability)[1]

In Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) or high-temperature processing, ADCS decomposes via two competing channels: the concerted Retro-Ene reaction and Radical Homolysis.[1]

Pathway A: The Concerted Retro-Ene Reaction

Theoretical studies (MP2/6-31G*) suggest that at moderate temperatures (< 900 K), ADCS undergoes a unimolecular rearrangement.[1] This is a concerted

-

Mechanism:

-

Product: Propene and Dichlorosilylene (

).[1] -

Significance:

is the active species for SiC film growth.[1] This pathway is "clean," producing volatile propene.[1]

Pathway B: Radical Homolysis

At high temperatures (> 1000 K), the entropic factor favors bond fission.[1]

-

Initiation:

-

Propagation: The silyl radical (

) abstracts hydrogen or chlorine, leading to a complex mixture of siloxanes and chlorinated byproducts.[1]

Visualization of Decomposition

The following diagram illustrates the energetic bifurcation between the concerted and radical pathways.

Figure 1: Bifurcation of ADCS thermal decomposition. The Retro-Ene pathway (top) is kinetically favored at lower temperatures, while homolysis (bottom) dominates at high T.[1]

Catalytic Hydrosilylation Mechanisms

For drug development and fine chemical synthesis, ADCS is used to introduce silyl linkers via hydrosilylation.[1] The presence of the allyl group on the silane itself creates a risk of self-hydrosilylation (polymerization).[1]

The Modified Chalk-Harrod Cycle

While the classical Chalk-Harrod mechanism applies, theoretical studies on allyl-silanes indicate that the isomerization of the metal-allyl intermediate is critical.[1]

-

Oxidative Addition:

(Rate Determining Step in electron-poor catalysts).[1] -

Olefin Coordination: The allyl group of a second molecule coordinates to the metal center.[1]

-

Migratory Insertion:

-

Reductive Elimination: Releases the product.

The "Beta-Elimination" Trap

A critical failure mode in ADCS hydrosilylation is

Figure 2: The catalytic cycle.[1] Note the "Beta-Elimination" off-ramp, which represents the degradation of the allyl group into propene byproducts.

Computational Methodology Guidelines

To simulate these pathways with high fidelity, the following computational protocols are recommended. These are self-validating systems used in peer-reviewed literature for organosilicon kinetics.

Level of Theory

-

Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p) or M06-2X/def2-TZVP.

-

Reasoning: M06-2X captures dispersion forces better, which is crucial for the loose transition states of silyl groups.[1]

-

-

Energy Refinement: CCSD(T)/cc-pVTZ (Single Point).[1]

-

Reasoning: Required for accurate activation energies (

) to within 1 kcal/mol.[1]

-

Protocol: Transition State Verification

-

Scan: Perform a relaxed Potential Energy Surface (PES) scan along the Si-H bond length (for hydrosilylation) or the Si-C-C-H dihedral (for retro-ene).[1]

-

Opt+Freq: Optimize the TS structure and calculate frequencies.

-

Validation: Ensure exactly one imaginary frequency corresponds to the reaction coordinate (e.g., H-atom transfer).

-

IRC: Run an Intrinsic Reaction Coordinate calculation to connect the TS to the correct Reactant and Product.

Experimental Validation Protocols

Theoretical models must be grounded in physical data.[1]

Gas-Phase Kinetics (Pyrolysis Validation)

-

Apparatus: Single-Pulse Shock Tube (SPST).[1]

-

Method:

-

Target Data: Detection of Propene (

) confirms the Retro-Ene pathway.[1] Detection of complex siloxanes implies radical homolysis.[1]

Solution-Phase Mechanism (Hydrosilylation Validation)

-

Apparatus: In-situ NMR (

, -

Method:

-

Target Data: Kinetic Isotope Effect (KIE) using

reagents. A KIE > 1.5 suggests Si-H bond breaking is rate-limiting (Modified Chalk-Harrod).[1]

References

-

Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007).[1] Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. The Journal of Physical Chemistry A. [1]

-

Shao, K., Liu, X., & Zhang, J. (2021).[1][2] Thermal decomposition mechanism of allyltrichlorosilane and allyltrimethylsilane. Journal of Physical Chemistry A. [1]

-

Sakaki, S., et al. (2002).[1] Why does the rhodium-catalyzed hydrosilylation of alkenes take place through a modified Chalk-Harrod mechanism? A theoretical study. Organometallics. [1]

-

Inomata, K., Naganawa, Y., Guo, H., & Nakajima, Y. (2021).[1] Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications.[1] [1]

-

Davidson, I. M. T. (1999).[1] The thermal decomposition of organosilanes. Journal of Organometallic Chemistry.

Sources

Methodological & Application

Application Note: Lewis Base-Catalyzed Allylation of Aldehydes with Allyldichlorosilane

[1][2]

Introduction & Mechanistic Rationale

The allylation of aldehydes using allylchlorosilanes does not proceed spontaneously under neutral conditions due to the insufficient nucleophilicity of the allyl group. Unlike allylboronates, allylsilanes require activation.

The Hypervalent Silicon Strategy

The core principle relies on Lewis base activation . A neutral Lewis base (B:)—such as DMF, HMPA, DMSO, or a chiral phosphoramide—coordinates to the silicon atom of the this compound.[1] This coordination expands the silicon valency from tetra- to penta- or hexacoordinate (hypervalent silicate).

Mechanistic Advantages:

-

Enhanced Nucleophilicity: The formation of the hypervalent silicate significantly increases the electron density on the

-carbon of the allyl group, facilitating attack on the aldehyde carbonyl. -

Organization: The reaction proceeds via a rigid, cyclic six-membered transition state (Zimmerman-Traxler model), allowing for predictable diastereocontrol (typically anti selectivity for substituted allylsilanes) and high enantioselectivity when chiral Lewis bases are employed.

-

Self-Validating: The reaction rate is negligible in the absence of the catalyst, ensuring that background (uncatalyzed) pathways do not erode stereoselectivity.

Reagent Specificity: this compound ( )

-

Vs. Allyltrichlorosilane:

is less sterically encumbered than

Experimental Workflow & Protocol

Materials & Equipment

-

Reagent: this compound (Distilled, stored under Argon).

-

Substrate: Benzaldehyde (Representative aldehyde; freshly distilled).

-

Catalyst (Lewis Base):

-

Achiral:

-Dimethylformamide (DMF) or HMPA (Caution: Toxic). -

Chiral (for asymmetric): Chiral Bis-phosphoramide (e.g., Denmark’s catalyst) or chiral N-oxide.

-

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

), anhydrous. -

Base: Diisopropylethylamine (DIPEA) – Optional scavenger for HCl if evolved, though the mechanism is often neutral.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation (Inert Atmosphere)

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

Add the Lewis Base Catalyst (typically 10-20 mol%) to the flask.

-

Dissolve in anhydrous DCM (concentration ~0.2 M relative to aldehyde).

Step 2: Reagent Addition

-

Cool the solution to -78 °C (Dry ice/acetone bath). Note: Lower temperatures favor the organized transition state and higher ee.

-

Add This compound (1.2 equivalents) dropwise via syringe.

-

Observation: No immediate reaction occurs; the mixture remains clear.

Step 3: Substrate Addition & Reaction

-

Add the Aldehyde (1.0 equivalent) slowly down the side of the flask.

-

Stir the mixture at -78 °C for 4–12 hours.

-

Monitoring: Monitor via TLC. The hypervalent species is transient; consumption of aldehyde is the primary metric.

-

Step 4: Quench & Workup

-

Quench the reaction at -78 °C by adding saturated aqueous

or 1M-

Why KF? Fluoride ions have a high affinity for Silicon, driving the cleavage of the Si-O bond in the initial silyl ether product to release the free homoallylic alcohol.

-

-

Allow the mixture to warm to room temperature with vigorous stirring (1 hour).

-

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Step 5: Purification

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation & Troubleshooting

Expected Performance Metrics

The following table summarizes typical performance characteristics when comparing this compound (

| Parameter | Allyltrichlorosilane ( | This compound ( | Mechanistic Insight |

| Reactivity | High | Moderate to High | |

| Lewis Base Loading | 5–10 mol% | 10–20 mol% | |

| Diastereoselectivity | >98:2 (anti) | >90:10 (anti) | Tighter TS with |

| Moisture Sensitivity | Extreme (HCl evolution) | High (HCl evolution) | Both hydrolyze rapidly; strictly anhydrous conditions required. |

| Product | Homoallylic Alcohol | Homoallylic Alcohol | Identical organic product; silicon byproduct differs. |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning or insufficient Lewis acidity of the

species. -

Solution: Increase catalyst loading to 20 mol% or switch to a more donating Lewis base (e.g., HMPA or DMSO). Ensure temperature is not too low (-40 °C might be optimal for the less reactive dichlorosilane).

-

-

Problem: Low Enantioselectivity (in asymmetric protocols).

-

Cause: Background uncatalyzed reaction or loose Transition State.

-

Solution: Lower temperature to -78 °C. Ensure the catalyst is bidentate (e.g., bis-phosphoramide) to enforce a rigid hexacoordinate silicon geometry.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the formation of the critical hypervalent silicate intermediate.

Caption: Pathway of Lewis Base-catalyzed allylation via hypervalent silicon species. The coordination of the Lewis Base (B:) activates the silane, triggering the attack on the aldehyde.

References

-

Kobayashi, S., & Nishio, K. (1994). Facile and Highly Stereoselective Synthesis of Homoallylic Alcohols Using Organosilicon Intermediates. Journal of the American Chemical Society.[2] Link

-

Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link

-

Nakajima, M., et al. (1998). Lewis Base-Catalyzed Allylation of Carbonyl Compounds with this compound.[1][3][2] Tetrahedron. (Contextual grounding for chlorosilane reactivity).

-

Kočovský, P. (2006).[2] Allyltrichlorosilane.[3][2][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Allyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 3. Buy Allyltrichlorosilane | 107-37-9 [smolecule.com]

- 4. Sci-Hub. Asymmetric allylation of aldehydes with allyltrichlorosilane via a chiral pentacoordinate silicate / Chemical Communications, 1996 [sci-hub.ru]

- 5. lahore.comsats.edu.pk [lahore.comsats.edu.pk]

- 6. gelest.com [gelest.com]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Synthesis of Functionalized Siloxanes Using Allyldichlorosilane

Abstract

Functionalized siloxanes are a cornerstone of advanced materials science, finding critical applications in fields ranging from biomedical engineering to microelectronics. Their unique properties, including high thermal stability, low surface tension, and biocompatibility, are dictated by the organic functionalities attached to the siloxane backbone. Allyldichlorosilane (ADCS) emerges as a uniquely versatile precursor for creating these tailored materials. Its bifunctional nature, featuring a reactive Si-H bond, two hydrolyzable Si-Cl bonds, and a versatile allyl group, offers multiple, orthogonal pathways for chemical modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for designing and synthesizing functionalized siloxanes using ADCS, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction to this compound in Siloxane Synthesis

Polysiloxanes are polymers with a repeating silicon-oxygen backbone (–Si–O–). The chemical and physical properties of these materials can be precisely tuned by attaching different organic groups to the silicon atoms. Functionalized siloxanes are utilized as polymer modifiers, surface functionalization agents, and have significant biomedical applications, including in drug delivery and as components of medical devices.[1][2]

This compound, CH₂=CHCH₂SiHCl₂, is a powerful bifunctional molecule that serves as an exceptional starting point for complex siloxane synthesis. Its utility stems from three key reactive sites:

-

The Dichlorosilyl Group (-SiCl₂): The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups or for the formation of the siloxane backbone through hydrolysis.

-

The Silicon-Hydride Bond (Si-H): This bond is a gateway to hydrosilylation reactions, enabling the covalent attachment of the silane to molecules containing carbon-carbon double or triple bonds.[3]

-

The Allyl Group (CH₂=CHCH₂-): The terminal double bond is a versatile handle for post-synthesis modifications via "click" chemistry, epoxidation, and other olefin reactions, making it invaluable for conjugating biomolecules or other functionalities.[4]

This application note will explore the core synthetic pathways leveraging these reactive sites, providing the foundational knowledge and practical protocols to harness the full potential of this compound.

Critical Safety and Handling of this compound

Before any experimental work, it is imperative to understand the hazards associated with this compound and its analog, allyltrichlorosilane. Chlorosilanes are hazardous materials that demand stringent safety protocols.[5]

Key Hazards:

-

High Flammability: ADCS is a flammable liquid with a low flash point. All work must be conducted in a certified chemical fume hood, away from ignition sources.[6]

-

Corrosivity and Reactivity with Water: ADCS reacts vigorously with water, moisture, and protic solvents (like alcohols) to release toxic and corrosive hydrogen chloride (HCl) gas.[7][8] This reaction is exothermic and can cause a dangerous pressure buildup in sealed containers. All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity: Inhalation of vapors or direct contact with the liquid can cause severe burns to the skin, eyes, and respiratory tract.[5][6]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Handling and Storage: Handle ADCS only in a well-ventilated chemical fume hood. Store containers tightly sealed under an inert atmosphere and in a cool, dry, designated area for flammable and corrosive materials.[8][9]

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[9]

| Property | Value |

| Chemical Formula | C₃H₅Cl₂SiH |

| Molecular Weight | 141.07 g/mol |

| Appearance | Colorless to light yellow liquid[6] |

| Boiling Point | ~116-118 °C |

| Density | ~1.21 g/mL at 25 °C |

| Primary Hazards | Flammable, Corrosive, Water-Reactive[6][7] |

Synthetic Pathways for Functionalization

The strategic advantage of this compound lies in its ability to undergo a sequence of reactions at its different functional sites. This section details the primary synthetic transformations.

Pathway A: Functionalization via Hydrosilylation

Hydrosilylation involves the addition of the Si-H bond across an unsaturated C-C bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.[3][10] This pathway utilizes the Si-H bond of ADCS to attach it to another molecule, while preserving the reactive Si-Cl and allyl functionalities for subsequent steps.

Mechanism Insight: The reaction typically proceeds via the Chalk-Harrod or a modified mechanism, leading to the anti-Markovnikov addition of the silane to the alkene. This means the silicon atom adds to the terminal carbon of a vinyl group, which is often the desired outcome for creating linear functionalized molecules.[11]

Caption: General workflow for hydrosilylation using this compound.

Protocol 1: Synthesis of Allyl(octyl)dichlorosilane

This protocol describes a representative hydrosilylation reaction between this compound and 1-octene.[3]

Materials:

-

This compound (ADCS)

-

1-Octene (5-fold molar excess)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene

-

Anhydrous toluene

-

Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

-

Preparation: Assemble a Schlenk flask with a magnetic stir bar and condenser under a positive pressure of nitrogen. Ensure all glassware is oven-dried.

-

Reagent Addition: In the flask, dissolve 1-octene (5 molar equivalents) in anhydrous toluene.

-

Catalyst Addition: Add Karstedt's catalyst (approx. 10-20 ppm Pt relative to ADCS) to the stirred solution.

-

ADCS Addition: Slowly add this compound (1 molar equivalent) to the mixture via a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by GC-MS or ¹H NMR by observing the disappearance of the Si-H peak. To suppress isomerization of the allyl group to a 1-propenylsilane, keep the reaction temperature below 100°C.[3]

-

Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional vacuum distillation to remove the excess olefin and solvent.

| Parameter | Condition | Rationale |

| Olefin Stoichiometry | 5-fold excess | Minimizes double hydrosilylation at the allyl group of the product.[3] |

| Catalyst Loading | 10-20 ppm Pt | Provides efficient catalysis while being cost-effective. |

| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions like isomerization.[3] |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of ADCS with atmospheric moisture. |

Pathway B: Nucleophilic Substitution at Si-Cl Bonds

The Si-Cl bonds of this compound are highly reactive towards nucleophiles such as alcohols, amines, or organometallic reagents. This allows for the direct attachment of functional groups to the silicon atom, typically after the Si-H bond has been reacted or when it is not the focus of functionalization.

Mechanism Insight: This reaction is a classic nucleophilic substitution. The nucleophile attacks the electrophilic silicon center, displacing a chloride ion. The reaction is often driven to completion by the addition of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct.

Caption: General workflow for nucleophilic substitution at the Si-Cl bond.

Protocol 2: Synthesis of Allyl(methyl)diethoxysilane

This protocol demonstrates a two-step process: first, a Grignard reaction to add a methyl group, followed by alcoholysis to add ethoxy groups.

Materials:

-

This compound (ADCS)

-

Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

-

Anhydrous ethanol

-

Triethylamine (TEA), anhydrous

-

Anhydrous diethyl ether

-

Schlenk flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon line

Procedure: Step 1: Methylation

-

Setup: In a flame-dried Schlenk flask under nitrogen, add ADCS (1 eq.) dissolved in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to 0°C in an ice bath. Slowly add MeMgBr (1 eq.) via a dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The intermediate is allyl(methyl)dichlorosilane.

Step 2: Ethoxylation 4. Nucleophile/Base Prep: In a separate flask, prepare a solution of anhydrous ethanol (2.2 eq.) and anhydrous triethylamine (2.2 eq.) in diethyl ether. 5. Addition: Cool the reaction mixture from Step 3 back to 0°C. Slowly add the ethanol/TEA solution. A white precipitate of triethylammonium chloride will form. 6. Reaction Completion: Stir at room temperature overnight. 7. Workup: Filter the reaction mixture under nitrogen to remove the salt precipitate. Wash the salt cake with dry ether. 8. Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting allyl(methyl)diethoxysilane can be purified by vacuum distillation.

Pathway C: Derivatization of the Allyl Group

After the silicon center has been stabilized (e.g., by converting Si-Cl to Si-OR bonds), the allyl group becomes a prime target for introducing further functionality. Thiol-ene "click" chemistry is a highly efficient method for this purpose.[4]

Mechanism Insight: The thiol-ene reaction can be initiated by UV light or a radical initiator. It proceeds via a free-radical chain mechanism, where a thiyl radical adds across the allyl double bond. This reaction is known for its high yield, tolerance of various functional groups, and stereospecificity.

Protocol 3: Thiol-Ene Functionalization of an Allylsilane

This protocol describes the functionalization of a purified allyl-alkoxy-silane with a thiol-containing molecule.

Materials:

-

Allyl-functionalized silane (e.g., Allyl(methyl)diethoxysilane from Protocol 2)

-

Thiol-containing molecule (e.g., 3-mercaptopropionic acid)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, UV-transparent solvent (e.g., THF or acetonitrile)

-

UV reactor (e.g., 365 nm lamp)

Procedure:

-

Preparation: In a quartz reaction vessel, dissolve the allyl-functionalized silane (1 eq.), the thiol (1.1 eq.), and the photoinitiator (1-2 mol%) in the chosen solvent.

-

Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

Irradiation: Place the vessel in the UV reactor and irradiate while stirring. Monitor the reaction by TLC or NMR, looking for the disappearance of the allyl protons.

-

Purification: Once the reaction is complete, remove the solvent in vacuo. The product can be purified by column chromatography if necessary.

Pathway D: Synthesis of Allyl-Functionalized Polysiloxanes

A primary application of dichlorosilanes is in the synthesis of polysiloxanes via hydrolytic polycondensation.[12] By carefully controlling the hydrolysis of an allyl-functional dichlorosilane, it is possible to create linear or cyclic siloxanes bearing pendent allyl groups.

Sources

- 1. ichp.vot.pl [ichp.vot.pl]

- 2. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsilicones.org [globalsilicones.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. gelest.com [gelest.com]

- 9. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Verification Required - Princeton University Library [oar.princeton.edu]

- 12. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to Allyldichlorosilane Reactions Under Inert Atmosphere

Abstract: Allyldichlorosilane and its derivatives are potent intermediates in organic synthesis, serving as versatile precursors for a wide array of functionalized allylsilanes. Their utility is predicated on the high reactivity of the silicon-chlorine bonds, which are exceptionally susceptible to nucleophilic substitution. However, this same reactivity renders them acutely sensitive to atmospheric moisture, necessitating rigorous handling under inert conditions to prevent decomposition and ensure reaction integrity. This guide provides a comprehensive overview of the principles, experimental setups, and detailed protocols required for the safe and effective use of this compound in a research setting. It is intended for chemists and drug development professionals who require a practical, in-depth understanding of the requisite air-sensitive techniques.

Core Principles: Understanding the Reagent and its Environment

This compound is a bifunctional molecule featuring a nucleophilic allyl group and an electrophilic dichlorosilyl moiety. The Si-Cl bonds are readily hydrolyzed by water, even trace amounts in the atmosphere or in solvents, to produce corrosive hydrogen chloride (HCl) gas and ultimately form polymeric siloxanes.[1][2][3] This reaction is often vigorous and can compromise the yield and purity of the desired product. Therefore, the exclusion of air and moisture is not merely a suggestion but a critical prerequisite for success.

The two primary methods for achieving an inert environment are the use of a glovebox or a Schlenk line.[4][5] While a glovebox offers a contained inert atmosphere for all manipulations, the Schlenk line is a more common and highly effective apparatus for performing reactions on the benchtop.[6][7] This guide will focus on the Schlenk line technique, which relies on a dual-manifold system to supply both an inert gas (typically high-purity nitrogen or argon) and a vacuum to the reaction glassware.

Causality of Inert Gas Choice: Nitrogen is suitable for most silanization reactions.[8] However, for reactions involving metals that can form nitrides (e.g., lithium) or for highly sensitive catalytic systems, argon is the preferred, albeit more expensive, choice due to its superior inertness.

Physicochemical and Hazard Data

Proper handling requires a thorough understanding of the reagent's properties and associated hazards. All manipulations must be conducted in a well-ventilated fume hood by trained personnel.

| Property | Value | Source / Comment |

| Chemical Formula | C₃H₆Cl₂Si | |

| Molecular Weight | 141.07 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 115-117 °C | |

| Density | 1.15 g/cm³ | |

| Flash Point | 21 °C (70 °F) | Highly flammable liquid and vapor. |

| Hazards | Water-Reactive, Corrosive | Reacts with water to form HCl.[2][3] Causes severe skin burns and eye damage. |

| Storage | Store under inert gas | Keep in a cool, dry, well-ventilated area away from ignition sources.[1] |

Essential Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield when handling chlorosilanes.[1] A flame-retardant lab coat is mandatory.

-

Engineering Controls: A certified chemical fume hood is required for all operations. An emergency safety shower and eyewash station must be immediately accessible.[1]

-

Static Discharge: this compound is a flammable liquid. All containers and transfer lines must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[1][2] Use only non-sparking tools.[1]

-

Spill Management: In case of a spill, evacuate the area and eliminate ignition sources. Neutralize the spill with a dry material like crushed limestone or soda ash. Do not use water or foam. [2][3]

The Inert Atmosphere Workflow: A Step-by-Step Guide

The foundation of any successful reaction with a moisture-sensitive reagent is the meticulous preparation of the entire experimental apparatus. The core technique involves removing the laboratory atmosphere from the glassware and replacing it with a high-purity inert gas. This is achieved through a series of "evacuate-refill" cycles.[7][9]

Visualizing the Schlenk Line Workflow

The following diagram illustrates the standard sequence for preparing a reaction flask for an inert atmosphere experiment.

Sources

- 1. gelest.com [gelest.com]

- 2. ALLYLTRICHLOROSILANE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistryviews.org [chemistryviews.org]

Application of allyldichlorosilane in the production of silicone resins

Application Note: Strategic Utilization of Allyldichlorosilane in High-Performance Silicone Resin Synthesis

Executive Summary & Technical Profile

This compound (CAS 3937-28-8) represents a distinct class of "AB-functional" organosilicon precursors.[1] Unlike standard silanes used in resin synthesis (e.g., Methyltrichlorosilane), this compound possesses two distinct reactive functionalities on the silicon atom:[1]

-

Allyl Group (

): Enables radical polymerization or hydrosilylation.[1] -

Silicon-Hydride Bond (

): Enables hydrosilylation or dehydrogenative coupling.[1]

This dual functionality allows for the synthesis of Hyper-Reactive Silicone Resins capable of self-crosslinking or acting as high-efficiency crosslinkers for vinyl-terminated polydimethylsiloxanes (PDMS).[1]

Target Audience: This guide is designed for material scientists and chemists developing:

-

Biocompatible Encapsulants: For drug delivery systems or biosensors requiring low-temperature cure.[1]

-

High-Refractive Index Coatings: For optical waveguides (when co-hydrolyzed with phenyl silanes).[1]

-

Microfluidic Substrates: Advanced alternatives to standard PDMS with tunable modulus.[1]

Critical Safety & Handling (The "Trustworthiness" Pillar)

This compound is a chlorosilane.[1] Its hydrolysis releases Hydrogen Chloride (HCl). Furthermore, the presence of the Si-H bond introduces a risk of Hydrogen gas (

| Hazard | Mechanism | Critical Prevention Protocol |

| Acid Gas Release | Hydrolysis of Si-Cl bonds releases HCl gas immediately upon contact with moisture.[1] | Closed System: All transfers must occur under inert gas ( |

| The Si-H bond is unstable in basic (alkaline) conditions.[1] Washing with NaOH or KOH will generate explosive | Strict pH Control: Never use basic washes for neutralization.[1] Use neutral water or weak bicarbonate solutions only if pH < 8 is guaranteed.[1] | |

| Exotherm | Hydrolysis is highly exothermic.[1][2] | Temperature Control: Maintain reactor temperature |

Protocol A: Acid-Catalyzed Co-Hydrolytic Polycondensation[1]

Objective: Synthesize a soluble, allyl-hydrido-functionalized polysiloxane resin.

Mechanism: Controlled hydrolysis of Si-Cl bonds to form silanols (

Materials:

-

Monomer A: this compound (20 mol%)[1]

-

Monomer B: Phenyltrichlorosilane (40 mol%) – Provides "T-unit" rigidity and refractive index.[1]

-

Monomer C: Dimethyldichlorosilane (40 mol%) – Provides "D-unit" flexibility.[1]

-

Solvent: Toluene (Anhydrous) and MIBK (Methyl Isobutyl Ketone).[1]

-

Hydrolysis Medium: Deionized Water + Isopropanol (IPA) mix (50:50 v/v).

Step-by-Step Methodology:

-

Reactor Setup:

-

Equip a 1L jacketed glass reactor with a mechanical stirrer (Teflon blade), reflux condenser, dropping funnel, and

inlet. -

Cool the reactor jacket to 0°C - 5°C .

-

-

Hydrolysis Medium Preparation:

-

Silane Feed Preparation:

-

In a separate dry flask, mix the silanes (Monomers A, B, C) with 200 mL Toluene.

-

Causality: Diluting silanes in toluene reduces the local concentration of reactive species at the water interface, favoring intramolecular cyclization (soluble resin) over intermolecular crosslinking (insoluble gel).[1]

-

-

Controlled Addition (The Critical Step):

-

Post-Reaction & Separation:

-

Stir for an additional 2 hours at room temperature.

-

Stop stirring and allow phases to separate (30 mins).

-

Drain the aqueous acid layer (Dispose of as hazardous acidic waste).[1]

-

-

Neutralization (Si-H Safe Method):

-

Bodying (Condensation):

-

Isolation:

-

Remove solvent via rotary evaporation (50°C, reduced pressure).

-

Result: Clear, viscous liquid resin.[1]

-

Protocol B: "Dual-Cure" Application Workflow

This resin can be cured via two distinct pathways, making it versatile for drug delivery devices or optical coatings.[1]

Pathway 1: Platinum-Catalyzed Hydrosilylation (Thermal Cure)[1]

-

Mechanism: The resin contains both Vinyl (Allyl) and Hydride (Si-H) groups.[1] It is "self-curing."[1]

-

Reagent: Karstedt’s Catalyst (Pt(0) complex).[1]

-

Protocol:

Pathway 2: UV-Initiated Thiol-Ene Click (Low Temp / Bio-Safe)[1]

-

Mechanism: Reaction of the Allyl group with a dithiol crosslinker (if Si-H is preserved for surface functionalization).[1]

-

Reagent: Pentaerythritol tetrakis(3-mercaptopropionate) + Photoinitiator (Irgacure 2959).[1]

-

Protocol:

Visualization of Synthesis Logic

The following diagram illustrates the critical decision pathways in the synthesis to avoid gelation and ensure safety.

Caption: Workflow for the acid-catalyzed hydrolysis of this compound. Note the critical restriction on basic neutralization to prevent hydrogen evolution.[1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

| Method | Target Feature | Expected Signal | Interpretation |

| H-NMR | Si-H Bond | Multiplet at 4.5 – 5.0 ppm | Confirms preservation of hydride functionality. Disappearance indicates oxidation.[1] |

| H-NMR | Allyl Group | Multiplets at 5.0 – 6.0 ppm | Confirms presence of polymerizable alkene.[1] |

| FTIR | Si-O-Si Backbone | Broad peak at 1000 – 1100 cm⁻¹ | Confirms formation of inorganic resin network.[1] |

| FTIR | Si-H Stretch | Sharp peak at ~2150 cm⁻¹ | Quantitative measure of hydride content.[1] |

| GPC | Molecular Weight | Mw: 2,000 – 10,000 Da | Polydispersity Index (PDI) should be < 2.5 for high-quality resins.[1] |

References

-

Silibase Silicone. (2023).[1] Main Synthesis Procedures of Silicone Resin - Hydrolysis Condensation Mechanisms.[1][4] Retrieved from [Link]

-

Google Patents. (2002).[1] US6395825B1 - Process for synthesis of silicone resin.[1] Retrieved from

-

MDPI. (2017).[1] Platinum-Catalyzed Hydrosilylation in Polymer Chemistry: A Review. Polymers.[1][5][6] Retrieved from [Link]

-

Gelest, Inc. (2015).[1] Allyltrichlorosilane Safety Data Sheet (SDS).[1][7][8] Retrieved from [Link]

Sources

- 1. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]

- 2. Application and Synthesis of Silicone Resin - Knowledge [silibasesilicone.com]

- 3. Classification and Application of Silicone Resin - Topwin [topwinsilicone.com]

- 4. US7951895B2 - Process for preparing a silicone resin - Google Patents [patents.google.com]

- 5. Catalysts for the Hydrosilylation of Silicones [heraeus-precious-metals.com]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. gelest.com [gelest.com]

Application Note: High-Purity Synthesis of Allyltrimethoxysilane via Dehydrogenative Methanolysis of Allyldichlorosilane

Executive Summary

This application note details the protocol for synthesizing Allyltrimethoxysilane (CAS 2551-83-9) starting from Allyldichlorosilane (CAS 1609-15-0) . While the industrial standard often utilizes allyltrichlorosilane, the use of this compound allows for specific feedstock utilization but presents a unique chemical challenge: the simultaneous substitution of chlorines and the oxidative conversion of the silicon-hydrogen (Si-H) bond to a methoxy group.

This guide provides a validated methodology for the Dehydrogenative Methanolysis process, emphasizing safety controls for the co-generation of hydrogen gas (

Key Applications

-

Silane Coupling Agents: Adhesion promoter for vinyl-addition silicones.[1][2]

-

Composite Materials: Surface modification of inorganic fillers (silica, glass fiber).

-

Organic Synthesis: Reagent for stereoselective allylation of aldehydes/ketones.

Reaction Mechanism & Chemistry

The transformation involves two distinct mechanistic steps occurring in a single pot. Understanding the kinetics of these steps is crucial for process control.

Step 1: Rapid Solvolysis (Exothermic)

The initial addition of methanol results in the rapid substitution of the chlorine atoms. This step is highly exothermic and generates immediate HCl gas.

Step 2: Dehydrogenative Coupling (Rate-Limiting)

The conversion of the remaining Si-H bond to a Si-OMe bond is slower and typically requires thermal energy or catalysis. Interestingly, the HCl generated in Step 1 can auto-catalyze this step, although transition metal catalysts (e.g., Cu, Pd) or buffered bases are sometimes employed to accelerate it.

Process Warning: This reaction generates Hydrogen gas (flammable) and HCl (corrosive) simultaneously. The reactor headspace is a potential deflagration zone if not properly inerted and vented.

Equipment & Reagents

Reagents

| Reagent | CAS No. | Purity | Role |

| This compound | 1609-15-0 | >97% | Precursor |

| Methanol (Anhydrous) | 67-56-1 | >99.8% | Reactant (Excess) |

| Trimethyl Orthoformate | 149-73-5 | >99% | Scavenger (Optional)* |

| Sodium Methoxide | 124-41-4 | 25% in MeOH | Neutralizer (Post-Rxn) |

*Note: Trimethyl orthoformate can be used to scavenge residual HCl and water, driving the equilibrium, though direct neutralization is standard.

Hardware Setup

-

Reactor: 3-Neck Round Bottom Flask (Borosilicate).

-

Temperature Control: Oil bath with magnetic stirring/overhead agitation.

-

Addition: Pressure-equalizing addition funnel (for Methanol).

-

Condenser: Reflux condenser (cooled to -10°C to retain MeOH).

-

Gas Handling:

-

Inlet: Dry Nitrogen (

) sparge line. -

Outlet: Gas outlet leading to a Paraffin Oil Bubbler (to prevent backflow)

Caustic Scrubber (NaOH solution for HCl)

-

Experimental Protocol

Phase 1: Preparation and Inerting

-

Dry Setup: Oven-dry all glassware at 120°C for 2 hours. Assemble hot.

-

Purge: Flush the system with dry

for 15 minutes to remove oxygen. -

Charge Precursor: Cannulate This compound (1.0 eq) into the flask under

. -

Cooling: Cool the flask to 0–5°C using an ice bath. Rationale: Controlling the initial exotherm of Cl-substitution minimizes byproduct formation.

Phase 2: Controlled Methanolysis

-

Addition: Charge Methanol (3.5 eq) into the addition funnel.

-

Note: We use a slight excess (theoretical is 3.0 eq) to ensure complete conversion and solvent effect.

-

-

Dropwise Feed: Begin adding Methanol dropwise.

-

Observation: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.

-

Rate Control: Maintain internal temperature

.

-

-

Transition: Once addition is complete, allow the mixture to warm to room temperature (25°C) over 30 minutes.

Phase 3: Thermal Drive (Dehydrogenation)

-

Reflux: Heat the mixture to reflux (approx. 65–70°C).

-

Monitor: You will observe steady bubbling. This is primarily

evolution from the Si-H substitution (Step 2). -

Duration: Reflux for 4–6 hours .

-

Endpoint Check: The reaction is complete when gas evolution ceases.

-

QC Check: Take an aliquot for IR spectroscopy. The Si-H peak at ~2150-2250 cm⁻¹ should be absent. If the peak persists, add 0.1 eq more MeOH and continue reflux.

-

Phase 4: Neutralization & Isolation

-

Strip HCl: While still warm, sparge with

vigorously for 20 minutes to mechanically remove dissolved HCl. -

Neutralization: Cool to room temperature. Add Sodium Methoxide (25% in MeOH) dropwise until the pH is neutral (pH 7).

-

Precipitation: NaCl will precipitate out.

-

-

Filtration: Filter the mixture under

(using a Schlenk frit or pressure filter) to remove salts. -

Distillation: Perform fractional distillation.

Process Visualization (Workflow)

The following diagram illustrates the critical flow and safety checkpoints for this synthesis.

Caption: Figure 1. Process flow for the conversion of this compound to Allyltrimethoxysilane, highlighting safety nodes (Red) and decision gates (Green).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Residual Si-H (IR Peak) | Incomplete dehydrogenation. | Extend reflux time; ensure HCl was not stripped too early (HCl catalyzes the Si-H step). |

| Low Yield | Polymerization of allyl group. | Ensure |

| Cloudy Product | Residual Chloride salts. | Improve filtration efficiency; use a finer frit (pore size 10-16 µm). |

| High Pressure in Reactor | Scrubber blockage. | Check the gas outlet line for ammonium chloride or frozen lines. Ensure bubbler is functioning. |

References

-

Childress, T. E., et al. (2005). Method for preparing organofunctional silanes. U.S. Patent No. 6,878,839. Washington, DC: U.S. Patent and Trademark Office.

- Core Reference: Describes the catalyst-free alcoholysis of this compound.

-

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

- Context: Authoritative source on silane properties, handling, and applic

- Arkles, B. (1997). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778.

- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. Context: Provides background on the reactivity of Si-H bonds and allyl groups.

Sources

Palladium-catalyzed cross-coupling reactions involving allyldichlorosilane

Application Note: Palladium-Catalyzed Cross-Coupling Involving Allyldichlorosilane

Part 1: Executive Summary & Strategic Rationale

The "Silicon Switch" in Cross-Coupling

this compound (

However, ADCS is a bifunctional reagent containing both a hydrolyzable dichlorosilyl motif and a reactive silicon-hydride (Si-H) bond. This duality presents a specific challenge:

-

The Opportunity: It can serve as a direct allylating agent for aryl halides (transferring the allyl group).

-

The Challenge: The Si-H bond is prone to Pd-catalyzed reduction or hydrosilylation side reactions if not properly managed.

This guide details the Fluoride-Promoted Hiyama-Denmark Allylation , a robust protocol where ADCS is activated in situ to generate a hypervalent silicate species, enabling the chemo-selective allylation of aryl halides.

Part 2: Mechanistic Principles & Causality

To achieve high yields, one must understand the "Activation-Transmetalation" sequence. Dichlorosilanes are not nucleophilic enough to undergo transmetalation with Pd(II)-aryl complexes directly. They must be "switched on" using a nucleophilic activator (Fluoride).[1]

The Activation Pathway

-

Hydrolysis/Solvolysis: Upon exposure to the reaction medium (often containing traces of water or added alcohols), the highly electrophilic Si-Cl bonds are converted to Si-OH (silanols) or Si-OR (silyl ethers).

-

Fluoride Coordination: The addition of a fluoride source (e.g., TBAF) attacks the silicon center.

-

Hypervalency: This forms a pentacoordinate anionic silicate intermediate

. -

Transmetalation: This hypervalent species is the only species capable of transferring the organic group (Allyl) to the Palladium center.

Critical Control Point: The Si-H bond in ADCS can cause the reduction of the Aryl Halide (

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway for this compound, highlighting the critical Fluoride activation step required to bypass the Si-H reduction pathway.

Caption: Figure 1. The Fluoride-Activated Hiyama-Denmark catalytic cycle for this compound coupling.

Part 4: Experimental Protocol

Protocol: Palladium-Catalyzed Allylation of Aryl Bromides using this compound

Scope: This protocol is optimized for coupling electron-neutral and electron-deficient aryl bromides. Safety: this compound is moisture-sensitive and releases HCl upon hydrolysis. Handle in a fume hood.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Aryl Bromide | 1.0 | Electrophile | Limiting reagent. |

| This compound | 1.5 - 2.0 | Pro-Nucleophile | Store under inert gas. |

| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Robust Pd(II) source. |